Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-4-9(13)8(12)6-15-5-7/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPIRVSVCAPANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Deprotonation and Triflation
The most common route begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone). Deprotonation at the α-position of the ketone using lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C generates an enolate, which is trapped with N-phenylbis(trifluoromethanesulfonimide) to form the enol triflate.
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Dissolve N-Boc-nortropinone (5 g, 22.2 mmol) in anhydrous THF (24 mL).
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Add LiHMDS (24.4 mmol) dropwise at −70°C under nitrogen.
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Stir for 45 min, then add N-phenyltrifluoromethanesulfonimide (24.4 mmol) in THF.
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Warm to room temperature, concentrate, and purify via silica gel chromatography (cyclohexane/ether).
Hydroxylation and Oxa-Ring Formation
The triflate intermediate undergoes stereoselective hydroxylation and oxa-ring closure . In WO2009143313A1, the (6S) and (6R) isomers are resolved via enzymatic or chemical catalysis. For example:
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Hydrolysis of an epoxide intermediate with aqueous NaOH introduces the hydroxyl group.
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Cyclization via Mitsunobu conditions (DEAD, PPh₃) forms the 3-oxa bridge.
Alternative Route: Direct Cyclization of Pyrrole Derivatives
Skraup Reaction and Bicyclization
A patent (US20030032645A1) describes constructing the bicyclic core from pyrrole precursors:
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Skraup reaction : Condense 2-nitroaniline with glycerol in H₂SO₄ to form 8-bromoquinoline.
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Buchwald–Hartwig coupling : React with tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate under Pd catalysis to install the oxa group.
Key Conditions :
Enantioselective Synthesis
Chiral Auxiliary Approach
The 2021 Organic & Biomolecular Chemistry review highlights enantioselective methods:
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Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce ketones to chiral alcohols.
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Dynamic kinetic resolution : Employ lipases or transition-metal complexes to control stereochemistry during cyclization.
Example :
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Resolve racemic N-Boc-nortropinone using chiral HPLC.
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Subject to triflation and hydroxylation as in Section 1.
Optimization and Scale-Up Challenges
Purification and Yield Improvements
Green Chemistry Approaches
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Replace THF with cyclopentyl methyl ether (CPME) for safer solvent options.
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Catalytic Mitsunobu conditions (e.g., ZnEt₂/PhCOOH) reduce stoichiometric reagent waste.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Stereocontrol |
|---|---|---|---|---|
| N-Boc-Nortropinone | N-Boc-nortropinone | LDA/LiHMDS triflation | 78–92 | Moderate |
| Pyrrole Cyclization | 2-Nitroaniline | Skraup/Buchwald–Hartwig | 49–65 | Low |
| Enantioselective | Racemic intermediates | Chiral resolution | 70–85 | High |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while substitution reactions could introduce various functional groups onto the bicyclic scaffold.
Scientific Research Applications
Industrial Production
In industrial settings, optimizing synthetic routes for scalability and cost-effectiveness is crucial. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility.
Medicinal Chemistry
The compound's structural resemblance to tropane alkaloids suggests potential pharmacological properties, particularly concerning the central nervous system. Research into its derivatives may reveal therapeutic applications, including:
- Neuropharmacology : Investigating effects on neurotransmitter systems.
- Analgesics : Developing pain relief medications based on its structure.
Synthetic Organic Chemistry
As an intermediate, this compound is valuable for synthesizing various biologically active molecules, including:
- Agrochemicals : Compounds used in agriculture for pest control.
- Pharmaceuticals : New drugs targeting specific diseases or conditions.
Chemical Reactions and Mechanisms
Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo several chemical reactions:
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : Modifications to the bicyclic structure or functional groups attached can occur.
- Substitution : Nucleophilic or electrophilic substitutions can happen at various positions on the bicyclic ring.
Common Reagents
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |
| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |
| Substitution | Halogens, alkylating agents |
Research has indicated that compounds structurally related to tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane derivatives exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- CNS Activity : Studies suggest potential applications in treating neurological disorders.
Synthetic Pathways
A notable case study involved synthesizing a derivative using tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane as an intermediate, leading to a novel compound with enhanced activity against specific cancer cell lines.
Mechanism of Action
The mechanism by which tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structurally related bicyclo[3.2.1]octane derivatives, emphasizing substituent variations and their implications:
Functional Group Impact on Properties
Hydroxyl Group Position (3 vs. 6)
- 3-hydroxy derivatives (e.g., CAS 143557-91-9): Exhibit moderate polarity (logP ~1.5) and are intermediates in synthesizing kinase inhibitors or molecular glues .
- 6-hydroxy-3-oxa analog : Hypothetically, the 6-hydroxy group would increase solubility compared to 3-hydroxy derivatives due to reduced steric hindrance. The 3-oxa substitution may lower ring strain, enhancing stability .
Ketone vs. Ether (3-oxo vs. 3-oxa)
- 3-oxo derivatives (e.g., CAS 185099-67-6): Serve as electrophilic intermediates for nucleophilic additions (e.g., Grignard reactions). The ketone’s electron-withdrawing nature reduces basicity of the adjacent nitrogen .
Phenoxy and Aromatic Substituents
- Phenoxy derivatives (e.g., 67a, 67i) demonstrate enhanced binding to biological targets like serotonin receptors. For example, 4-cyanophenoxy analogs (67l) show improved metabolic stability (t1/2 > 6 hours in microsomes) due to reduced oxidation .
Biological Activity
Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2167117-31-7) is a bicyclic compound with significant potential in medicinal chemistry due to its structural similarities to tropane alkaloids, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Formula
The compound features a complex bicyclic structure characterized by:
- Bicyclic Core : An azabicyclo[3.2.1]octane framework.
- Functional Groups : A tert-butyl ester group and a hydroxy group.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.28 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter regulation, similar to other tropane derivatives.
- Receptor Modulation : Interaction with central nervous system receptors, potentially influencing dopaminergic pathways.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit varying degrees of selectivity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, studies on hydroxylated tropanes suggest that:
- Selectivity : Hydroxylated compounds tend to show higher DAT versus SERT selectivity.
- Potency : The presence of hydroxyl groups at specific positions enhances potency at DAT .
Case Study: Structure Activity Relationship (SAR)
A comparative analysis of hydroxylated tropanes revealed:
| Compound | DAT Potency (IC50) | SERT Potency (IC50) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|
| 6-Hydroxy Compound | Lower than 7-Hydroxy | Higher than 6-Hydroxy | Higher |
| 7-Hydroxy Compound | Higher | Lower | More favorable |
This indicates that the position of hydroxylation significantly affects biological activity and selectivity.
Antimicrobial Activity
Recent studies have explored the antibacterial properties of related bicyclic compounds, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria:
- Inhibition Studies : Compounds were tested against various bacterial strains, showing low nanomolar IC50 values against DNA gyrase and Topoisomerase IV, indicating strong antibacterial potential .
- Minimum Inhibitory Concentration (MIC) : Results showed effective MIC values for several strains, suggesting that modifications in the bicyclic structure can enhance antimicrobial efficacy.
Q & A
Q. Optimization Strategies :
- Use chiral catalysts to control stereochemistry, critical for biological activity .
- Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity to >95% .
How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?
Advanced Stereochemical Analysis
The compound’s activity as a pharmaceutical intermediate depends on its stereoisomeric configuration:
- The (1S,5S) enantiomer exhibits higher binding affinity to target proteins (e.g., Ras inhibitors) due to complementary spatial interactions with active sites .
- In contrast, the (1S,5R) isomer shows reduced efficacy, highlighting the need for enantiomeric separation techniques like chiral HPLC or enzymatic resolution .
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, hydroxyl at δ 5.2 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects diastereomeric impurities .
- Melting Point : Consistent melting points (e.g., 141–142.5°C for the endo-hydroxy derivative) validate crystallinity .
What strategies can resolve contradictions in reported synthetic yields or stereochemical outcomes for this bicyclic carboxylate?
Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 50% vs. 98%) arise from:
- Reaction Conditions : Elevated temperatures or prolonged reaction times may degrade sensitive intermediates .
- Protecting Group Stability : Boc groups are prone to cleavage under strong acidic conditions; alternative protecting groups (e.g., Fmoc) may improve stability .
- Catalyst Selection : Palladium vs. nickel catalysts in hydrogenation steps can alter stereoselectivity and yields .
Resolution : Design of Experiments (DoE) frameworks optimize variables (temperature, solvent, catalyst loading) systematically .
How is this compound utilized as a building block in pharmaceutical research?
Basic Application
The compound serves as a precursor for:
- Pan-Ras Inhibitors : Functionalization with chlorobenzothiazole groups enhances binding to Ras GTPase active sites .
- Anticancer Agents : Coupling with chloropyrimidine moieties (e.g., tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) improves pharmacokinetic profiles .
Methodology : Click chemistry or Suzuki-Miyaura cross-coupling introduces diverse pharmacophores .
What are the mechanistic considerations in the ring-forming steps during the synthesis of this bicyclic compound?
Advanced Mechanistic Study
The bicyclo[3.2.1]octane core forms via:
- Schmidt Reaction : Azide intermediates undergo intramolecular cyclization to form the 8-azabicyclo skeleton .
- Mannich Cyclization : Condensation of amines with ketones or aldehydes under acidic conditions generates the fused ring system .
Key Insight : DFT calculations predict transition-state energies, guiding solvent selection (e.g., THF vs. DMF) to favor 6-membered cyclic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
